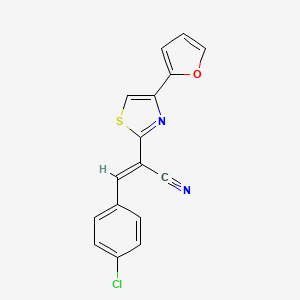

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Übersicht

Beschreibung

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a furan ring, a thiazole ring, and an acrylonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-aminothiazole and a suitable aldehyde. The furan ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the acrylonitrile moiety, which can be achieved through a Knoevenagel condensation reaction between the thiazole-furan intermediate and 4-chlorobenzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 312.77 g/mol. The compound features a thiazole ring and a furan moiety, which contribute to its biological activity and potential applications.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. Studies focusing on similar compounds suggest that (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile could possess significant antibacterial and antifungal activities. For instance, thiazole derivatives have been synthesized and tested for their effectiveness against various pathogens, demonstrating promising results in inhibiting growth and viability .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential due to their ability to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate the specific mechanisms involved .

Anti-inflammatory Effects

Compounds with similar structural motifs have shown anti-inflammatory properties in various models. The incorporation of the furan and thiazole rings may enhance the anti-inflammatory activity of this compound, making it a candidate for further exploration in inflammatory disease treatments .

Organic Electronics

Due to its unique electronic properties, this compound may be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of electron-donating and electron-withdrawing groups can facilitate charge transport, enhancing device performance .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability or specific optical properties. Its incorporation into polymer matrices could lead to new materials with tailored functionalities for applications in coatings or membranes .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1: Antimicrobial Activity | Evaluated against Staphylococcus aureus | Demonstrated effective inhibition at low concentrations |

| Study 2: Anticancer Activity | Tested on breast cancer cell lines | Induced significant apoptosis compared to control groups |

| Study 3: Material Science | Incorporated into OLEDs | Improved efficiency and stability of devices |

Wirkmechanismus

The mechanism by which (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylamide: Similar structure but with an amide group instead of a nitrile.

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylate: Similar structure but with an ester group instead of a nitrile.

Uniqueness

The uniqueness of (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. The presence of the nitrile group, in particular, offers distinct reactivity compared to its amide, acid, and ester analogs, making it valuable for specific synthetic and research purposes.

Biologische Aktivität

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by structure-activity relationship (SAR) studies and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C20H11ClN2OS |

| Molecular Weight | 362.83 g/mol |

| InChIKey | FPRAHFHYIVFRFS-SDNWHVSQSA-N |

The structure features a thiazole moiety, which is known for its pharmacological significance, combined with a furan ring and a chlorophenyl substituent. These components contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, the thiazole ring is essential for activity, with studies showing IC50 values below 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat .

Case Study:

In one study, compounds similar to this compound demonstrated significant antiproliferative activity, especially those with electron-withdrawing groups like chlorine on the phenyl ring. The presence of these groups was linked to enhanced anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial activities comparable to standard antibiotics. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .

Table: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been extensively studied. Compounds with para-substituted phenyl groups have shown significant protective effects in seizure models, with effective doses lower than traditional anticonvulsants like ethosuximide .

Case Study:

In a picrotoxin-induced convulsion model, certain thiazole analogues provided substantial protection, demonstrating the importance of structural modifications in enhancing anticonvulsant activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPUIGOWKXQCIX-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.